molecular formula C7H7BrClNO3S B6222515 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride CAS No. 2758002-79-6

5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride

Cat. No.: B6222515
CAS No.: 2758002-79-6
M. Wt: 300.56 g/mol
InChI Key: ZNISRYQBWCSXGX-UHFFFAOYSA-N
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Description

5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H7BrClNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 6-methoxy-2-methylpyridine, followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent, and a sulfonyl chloride reagent under controlled temperatures and inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates .

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .

Scientific Research Applications

5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating substitution reactions. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methoxy group can influence the electronic properties of the molecule, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

2758002-79-6

Molecular Formula

C7H7BrClNO3S

Molecular Weight

300.56 g/mol

IUPAC Name

5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H7BrClNO3S/c1-4-6(14(9,11)12)3-5(8)7(10-4)13-2/h3H,1-2H3

InChI Key

ZNISRYQBWCSXGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1S(=O)(=O)Cl)Br)OC

Purity

95

Origin of Product

United States

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